Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate
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Overview
Description
Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features an ethyl ester group and a 4-methylphenylamino substituent. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 4-methylphenylamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methylphenylamine attacks the carbon atom of the ethyl 2-bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: Similar structure but with an amino group instead of the 4-methylphenylamino group.
2-Aminopyrimidine derivatives: Share the thiazole ring but differ in the substituents attached to the ring.
Uniqueness
Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate is unique due to the presence of the 4-methylphenylamino group, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and chemical probes.
Properties
IUPAC Name |
ethyl 2-[2-(4-methylanilino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-13(17)8-12-9-19-14(16-12)15-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIWASNJZQPRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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